Pemigatinib-D6 is a deuterated analog of pemigatinib, a selective inhibitor of fibroblast growth factor receptors (FGFRs), specifically targeting FGFR1, FGFR2, and FGFR3. This compound is primarily utilized for the treatment of locally advanced or metastatic cholangiocarcinoma in patients with specific genetic alterations in the FGFR2 gene. The drug operates by inhibiting the phosphorylation and signaling pathways associated with these receptors, thereby impeding cancer cell proliferation and survival.
Pemigatinib was developed by Incyte Corporation and is marketed under the trade name Pemazyre. It received accelerated approval from the U.S. Food and Drug Administration in 2020 for its indicated use in cholangiocarcinoma patients with FGFR2 fusions or rearrangements . The chemical structure of pemigatinib includes deuterium atoms in its D6 form, which may influence its pharmacokinetic properties.
The synthesis of pemigatinib-D6 involves deuteration of the original pemigatinib compound. Deuteration typically enhances the stability and metabolic profile of pharmaceuticals. The general approach includes:
Pemigatinib-D6 retains the core structure of pemigatinib but features deuterium substitutions. The molecular formula for pemigatinib is C_22H_24N_4O_3S, and for pemigatinib-D6, it would be C_22D_6N_4O_3S, reflecting the addition of six deuterium atoms.
Pemigatinib-D6 undergoes various chemical reactions typical for kinase inhibitors, including:
The interactions with biological targets involve complex kinetics that can be studied using enzyme assays and cellular models to assess inhibition potency and selectivity against FGFRs.
Pemigatinib-D6 exerts its therapeutic effects by:
Clinical studies have demonstrated that inhibition of FGFR signaling leads to significant reductions in tumor size in patients with cholangiocarcinoma harboring FGFR2 fusions .
Pemigatinib-D6 is primarily used in scientific research focused on cancer therapy, particularly:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4